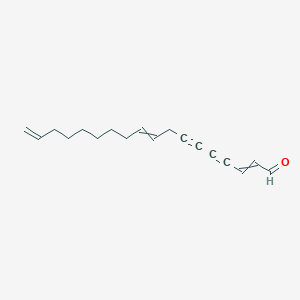![molecular formula C12H15ClO B14512840 Benzoyl chloride, 4-[(2S)-2-methylbutyl]- CAS No. 62796-32-1](/img/structure/B14512840.png)
Benzoyl chloride, 4-[(2S)-2-methylbutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a 4-[(2S)-2-methylbutyl] substituent. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be synthesized through several methods. One common method involves the reaction of benzotrichloride with water or benzoic acid. The reaction with water produces benzoyl chloride and hydrochloric acid, while the reaction with benzoic acid produces benzoyl chloride and benzoic acid . Another method involves the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to convert the parent acid into benzoyl chloride .
Industrial Production Methods
In industrial settings, benzoyl chloride, 4-[(2S)-2-methylbutyl]- is typically produced through the chlorination of benzyl alcohol or benzaldehyde. The chlorination process involves the use of chlorine gas to convert benzyl alcohol or benzaldehyde into benzoyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce benzoic acid and hydrochloric acid.
Acylation: Reacts with alcohols to form esters and with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenones and related derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, amines, and aromatic compounds. The reactions typically occur under acidic or basic conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include benzoic acid, esters, amides, and benzophenones .
Applications De Recherche Scientifique
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzoyl chloride, 4-[(2S)-2-methylbutyl]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, alcohols, and amines to form various products. The molecular targets and pathways involved in these reactions include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzoyl chloride, 4-[(2S)-2-methylbutyl]- include other benzoyl chlorides and acyl chlorides, such as:
Uniqueness
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is unique due to the presence of the 4-[(2S)-2-methylbutyl] substituent, which imparts specific chemical and physical properties to the compound. This uniqueness allows it to be used in specialized applications where other benzoyl chlorides may not be suitable .
Propriétés
Numéro CAS |
62796-32-1 |
|---|---|
Formule moléculaire |
C12H15ClO |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-[(2S)-2-methylbutyl]benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
JTFWIFQALWOEGT-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl |
SMILES canonique |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


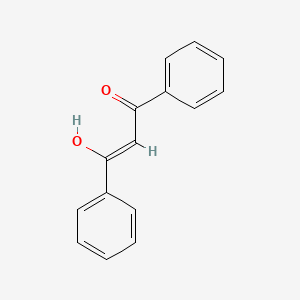
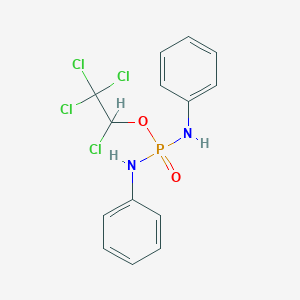
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
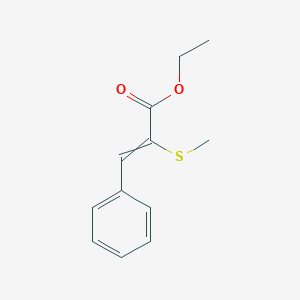
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
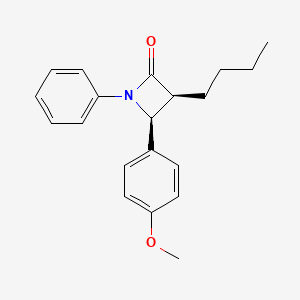

![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
